2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline
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Overview
Description
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline is an organic compound characterized by the presence of chlorine, fluorine, and dimethylamine groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline typically involves the introduction of chlorine and fluorine atoms onto an aniline ring, followed by the addition of dimethylamine groups. One common method involves the use of fluorinated aniline derivatives as starting materials, which are then subjected to chlorination and subsequent dimethylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by the introduction of dimethylamine groups. These processes are typically carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxy-benzamide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid
Uniqueness
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline is unique due to the presence of both chlorine and fluorine atoms on the aniline ring, along with dimethylamine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63220-27-9 |
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Molecular Formula |
C8H6ClF4N |
Molecular Weight |
227.58 g/mol |
IUPAC Name |
2-chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6ClF4N/c1-14(2)8-3(9)4(10)5(11)6(12)7(8)13/h1-2H3 |
InChI Key |
JQJYFYOMYJPJEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1Cl)F)F)F)F |
Origin of Product |
United States |
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